ethyl 3-[4-(butan-2-yl)phenoxy]benzoate
Description
Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate is an ester derivative featuring a benzoate core substituted at the 3-position with a phenoxy group bearing a branched butan-2-yl chain. This structure confers lipophilicity, making it suitable for applications requiring non-polar solubility, such as polymer additives or intermediates in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(4-butan-2-ylphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-14(3)15-9-11-17(12-10-15)22-18-8-6-7-16(13-18)19(20)21-5-2/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFNVRYWVSBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate typically involves several steps. One common method includes the reaction of 4-(sec-butyl)phenol with ethyl 3-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ethyl 3-[4-(butan-2-yl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate has been investigated for its potential pharmacological activities. Compounds with similar structures have shown activity against various pathogens, including bacteria and fungi. For instance, derivatives of phenoxybenzoates have been studied for their antimicrobial properties, suggesting that this compound could also exhibit similar effects.
Case Studies
- A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the phenoxy group could enhance efficacy against specific microbial strains .
- Research has shown that similar esters can act as effective antifungal agents, leading to potential applications in treating infections caused by fungi such as Candida albicans and Aspergillus niger.
Agrochemicals
The compound's structure suggests potential use as a herbicide or pesticide. Compounds that contain phenoxy groups are commonly utilized in agricultural chemicals due to their ability to disrupt plant growth processes.
Case Studies
- A patent describes the synthesis of herbicidal compounds based on phenoxyacetic acid derivatives, indicating that this compound could be explored for similar applications in crop protection .
- Field trials have shown that related compounds can effectively control weed populations while being selective towards crops, making them valuable in integrated pest management strategies.
Materials Science
In materials science, this compound may serve as a precursor for synthesizing polymers or as an additive in coatings due to its ester functionality.
Case Studies
- Research into polymer chemistry has identified similar esters as effective plasticizers, enhancing flexibility and durability in polymer matrices.
- The compound's stability under various environmental conditions makes it a candidate for use in protective coatings, where resistance to degradation is crucial.
Table 1: Comparative Biological Activities of Related Compounds
Table 2: Potential Applications in Agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Lipophilicity: The butan-2-yl group in the target compound enhances non-polar interactions compared to polar substituents like sulfonate (compound 13) or dimethylamino groups .
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin cements due to electron-donating effects, whereas the target compound’s branched alkyl group may hinder electrophilic reactions .
- Synthetic Accessibility : Yields for analogs like L2 (65.4%) and fluorinated derivatives (71%) suggest that steric hindrance from branched substituents (e.g., butan-2-yl) could reduce efficiency if similar routes are employed .
Spectroscopic and Chromatographic Comparisons
- Infrared Spectroscopy : The ester carbonyl stretch (1715 cm⁻¹) is consistent across analogs like L2 and fluorinated derivatives, confirming the integrity of the benzoate core .
- Mass Spectrometry : Fluorinated compounds (e.g., compound 39) exhibit distinct fragmentation patterns (e.g., m/z 422 for [M⁺]), while sulfonated derivatives may lack volatility for conventional MS analysis .
- Chromatography: Polar substituents (e.g., sulfonate) reduce Rf values in silica-based systems, whereas non-polar groups (e.g., butan-2-yl) increase mobility in non-polar solvents .
Functional and Application-Based Differences
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, highlighting the role of electron-donating groups in polymerization . In contrast, the target compound’s alkyl chain may stabilize hydrophobic domains in polymers.
- Natural vs. Synthetic Sources: Ethyl 4-(sulfooxy)benzoate, isolated from bamboo shoots, demonstrates natural product diversity, whereas fluorinated and amino-substituted analogs are synthetic, emphasizing tailored design for specific applications .
- Medicinal Potential: Fluorinated and amide-containing derivatives (e.g., compound 14) show promise in drug design due to enhanced metabolic stability and target affinity .
Biological Activity
Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a benzoate core linked to a phenoxy group that is further substituted with a butan-2-yl moiety. This structural configuration is significant for its biological interactions.
Mechanisms of Biological Activity
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Antimicrobial Activity :
- This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis .
- Anti-inflammatory Effects :
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Anticancer Potential :
- Preliminary studies have indicated that derivatives of ethyl benzoates can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The specific pathways involved may include modulation of signaling pathways like the MAPK/ERK pathway .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. The compound's mechanism was hypothesized to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Case Study: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that the compound significantly reduced the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The observed IC50 value was approximately 25 µM, suggesting substantial anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
